molecular formula C10H7N3S B3352640 [1,2,4]Triazino[4,5-a]indole-1(2H)-thione CAS No. 50336-06-6

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione

Cat. No.: B3352640
CAS No.: 50336-06-6
M. Wt: 201.25 g/mol
InChI Key: QAFLBGBKWPBYPH-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound is part of the broader class of triazinoindoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazino[4,5-a]indole-1(2H)-thione typically involves the condensation of isatins with thiosemicarbazide under acidic or basic conditions. One common method includes heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF) with a catalytic amount of acid or base . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazinoindole core.

Industrial Production Methods

This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis routes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or even further to a sulfide using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazino[4,5-a]indole-1(2H)-thione in biological systems often involves its interaction with metal ions, particularly iron. As an iron chelator, it binds to ferrous ions, thereby inhibiting essential cellular processes that depend on iron, such as DNA synthesis and cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other triazinoindole derivatives. Its ability to chelate iron and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapy .

Properties

IUPAC Name

2H-[1,2,4]triazino[4,5-a]indole-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-5-7-3-1-2-4-8(7)13(9)6-11-12-10/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFLBGBKWPBYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504791
Record name [1,2,4]Triazino[4,5-a]indole-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50336-06-6
Record name [1,2,4]Triazino[4,5-a]indole-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazino[4,5-a]indole-1(2H)-thione
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Reactant of Route 6
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